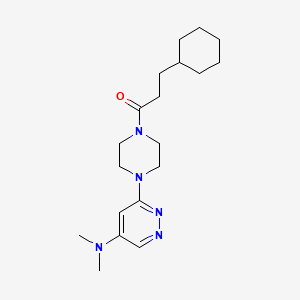
Methyl 4-cyclopropyl-5-formyl-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-cyclopropyl-5-formyl-1H-pyrrole-3-carboxylate” is a chemical compound with the CAS Number: 2095410-31-2 . It has a molecular weight of 193.2 . The IUPAC name for this compound is “methyl 4-cyclopropyl-5-formyl-1H-pyrrole-3-carboxylate” and its Inchi Code is 1S/C10H11NO3/c1-14-10 (13)7-4-11-8 (5-12)9 (7)6-2-3-6/h4-6,11H,2-3H2,1H3 .
Molecular Structure Analysis
The molecular structure of “Methyl 4-cyclopropyl-5-formyl-1H-pyrrole-3-carboxylate” can be represented by the Inchi Code: 1S/C10H11NO3/c1-14-10 (13)7-4-11-8 (5-12)9 (7)6-2-3-6/h4-6,11H,2-3H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 4-cyclopropyl-5-formyl-1H-pyrrole-3-carboxylate” is a powder at room temperature .Applications De Recherche Scientifique
Antibacterial Agents
Research by Bouzard et al. (1992) on fluoronaphthyridines, which are chemically related to the query compound, highlights their synthesis and evaluation for in vitro and in vivo antibacterial activities. The study demonstrates how the manipulation of substituents, similar in nature to the cyclopropyl group in the query compound, affects antibacterial potency, indicating potential applications in developing new therapeutic agents (Bouzard, Di Cesare, Essiz, Jacquet, Ledoussal, Remuzon, Kessler, & Fung-Tomc, 1992).
Asymmetric Catalysis
Imogaï et al. (1998) explored the use of a similar chemical framework for the asymmetric catalytic cyclopropenation, leading to the synthesis of cis-disubstituted cyclopropanes. This process involves complex reactions that could be relevant to the synthesis or transformation of the queried compound, showing the versatility of cyclopropyl-containing compounds in organic synthesis (Imogaï, Bernardinelli, Gränicher, Moran, Rossier, & Müller, 1998).
Reaction Mechanism Study
Niwayama and Houk (1992) studied the competition between ester and formyl groups in cyclobutene electrocyclic reactions, leading to insights into the reactivity and selectivity of such transformations. This research provides a theoretical foundation for understanding the behavior of compounds with both ester and formyl functionalities, as in the query compound (Niwayama & Houk, 1992).
Antimicrobial Activity
Hublikar et al. (2019) synthesized novel derivatives of a structurally similar compound to evaluate their in vitro antimicrobial activities. This study illustrates the potential of modifying the pyrrole-3-carboxylate scaffold to develop new antimicrobial agents, indicating the broad applicability of such compounds in pharmaceutical research (Hublikar, Dixit, Kadu, Shirame, Raut, Bhosale, & Jadhav, 2019).
Safety And Hazards
The safety information for “Methyl 4-cyclopropyl-5-formyl-1H-pyrrole-3-carboxylate” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
methyl 4-cyclopropyl-5-formyl-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-14-10(13)7-4-11-8(5-12)9(7)6-2-3-6/h4-6,11H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILZIIJAMZKAAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=C1C2CC2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-cyclopropyl-5-formyl-1H-pyrrole-3-carboxylate | |
CAS RN |
2095410-31-2 |
Source


|
| Record name | methyl 4-cyclopropyl-5-formyl-1H-pyrrole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Phenyl-1,2-oxazol-3-yl)-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2944431.png)
![N-(4-bromo-3-methylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2944433.png)

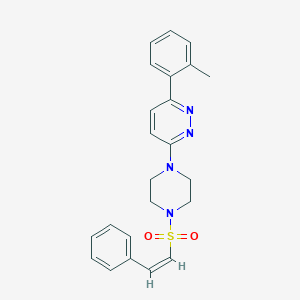
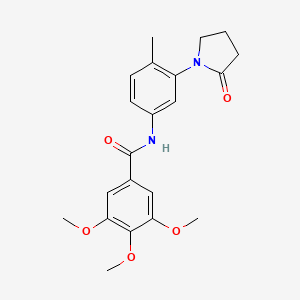
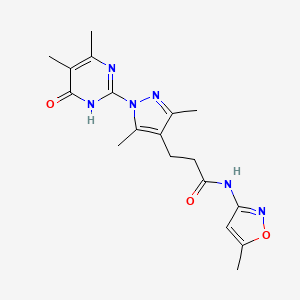
![Spiro[2H-furo[2,3-b]pyridine-3,2'-oxirane]](/img/structure/B2944441.png)
![2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-[2-(2-hydroxyethoxy)ethyl]acetamide](/img/structure/B2944442.png)


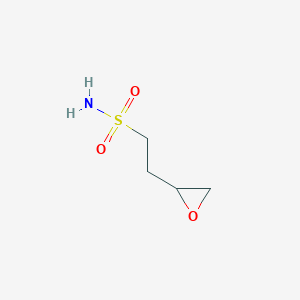
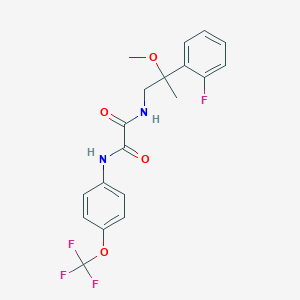
![1-(3-chloro-4-methylphenyl)-N-(1-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2944450.png)
